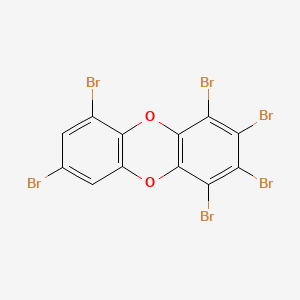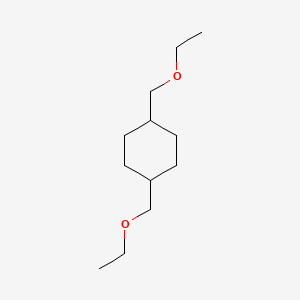
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One: is an organic compound that belongs to the class of benzisothiazolinones. It is commonly used as a biocide and preservative in various industrial and consumer products. The compound is known for its antimicrobial properties, making it effective in controlling the growth of bacteria, fungi, and algae.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One typically involves the reaction of 1,2-benzisothiazolin-3-one with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxyethyl derivative. The reaction conditions include maintaining a specific temperature and pressure to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the product. Quality control measures are implemented to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzisothiazolinones.
科学研究应用
N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is employed in microbiological studies to control microbial contamination.
Medicine: It is investigated for its potential use in antimicrobial formulations and as a preservative in pharmaceutical products.
Industry: The compound is widely used in the formulation of paints, coatings, adhesives, and personal care products to prevent microbial growth.
作用机制
The antimicrobial activity of N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One is attributed to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer, leading to increased membrane permeability and subsequent cell lysis. Additionally, it can inhibit the activity of essential enzymes within microbial cells, further contributing to its biocidal effects.
相似化合物的比较
Methyldiethanolamine: Another compound with antimicrobial properties, commonly used in gas treating and as a solvent.
N-Hydroxyphthalimide: Known for its use as a catalyst in organic synthesis and its antimicrobial activity.
Uniqueness: N-(Hydroxyethyl)-1,2-benzisothiazolin-3-One stands out due to its specific structure, which combines the benzisothiazolinone core with a hydroxyethyl group. This unique structure enhances its solubility and effectiveness as a biocide compared to other similar compounds.
属性
CAS 编号 |
4299-09-6 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C9H9NO2S/c11-6-5-10-9(12)7-3-1-2-4-8(7)13-10/h1-4,11H,5-6H2 |
InChI 键 |
BKCDKWJRHGJSRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)


![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)





